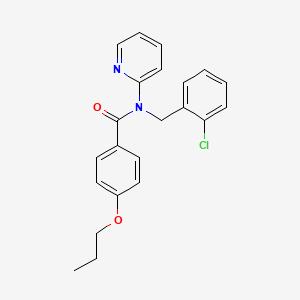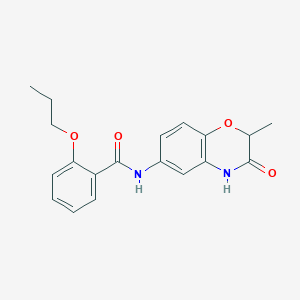![molecular formula C20H14ClN3O4S B11316284 4-Cyanophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316284.png)
4-Cyanophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氰基苯基 5-氯-2-[(4-甲基苄基)磺酰基]嘧啶-4-羧酸酯是一种复杂的 органическое соединение, 在各种科学研究领域引起了关注。该化合物以其独特的结构为特征,包括氰基苯基基团、氯嘧啶核心和连接到甲基苄基部分的磺酰基。这些官能团的组合赋予该化合物独特的化学性质和反应性。
准备方法
合成路线和反应条件
4-氰基苯基 5-氯-2-[(4-甲基苄基)磺酰基]嘧啶-4-羧酸酯的合成通常涉及多个步骤,从易于获得的前体开始。一种常见的合成路线包括以下步骤:
嘧啶核的形成: 嘧啶核可以通过适当的酰胺与 β-二羰基化合物在酸性或碱性条件下进行缩合反应来合成。
氯原子的引入: 嘧啶环的氯化可以使用诸如氧氯化磷 (POCl3) 或亚硫酰氯 (SOCl2) 之类的试剂来实现。
氰基苯基基团的连接: 氰基苯基基团可以通过使用合适的氰基苯基卤化物进行亲核芳香取代反应引入。
磺酰化: 磺酰基可以通过在碱(如三乙胺)的存在下使中间体与磺酰氯衍生物反应来引入。
酯化: 最后一步是在酸性条件下用合适的醇酯化羧酸基团。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术以及选择经济高效的试剂和溶剂。
化学反应分析
反应类型
4-氰基苯基 5-氯-2-[(4-甲基苄基)磺酰基]嘧啶-4-羧酸酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3))氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4))进行。
取代: 该化合物可以参与亲核取代反应,特别是在氯嘧啶部分,使用亲核试剂(如胺或硫醇)。
常用的试剂和条件
氧化: KMnO4 在酸性或碱性介质中。
还原: LiAlH4 在干燥的乙醚中或 NaBH4 在甲醇中。
取代: 在碱(如氢氧化钠 (NaOH) 或碳酸钾 (K2CO3))存在下进行亲核试剂。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的嘧啶衍生物。
科学研究应用
4-氰基苯基 5-氯-2-[(4-甲基苄基)磺酰基]嘧啶-4-羧酸酯在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料,以及作为农用化学品和药物合成的前体。
作用机制
4-氰基苯基 5-氯-2-[(4-甲基苄基)磺酰基]嘧啶-4-羧酸酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与活性位点结合来抑制酶活性,或通过与结合位点相互作用来调节受体功能。确切的途径和分子靶标可能因具体应用和生物学背景而异。
相似化合物的比较
类似化合物
- 4-氰基苯基 N-(5-氯-2-甲基苯基)氨基甲酸酯
- 乙基 2-氯-4-(4-取代苯基)-6-甲基嘧啶-5-羧酸酯
独特性
4-氰基苯基 5-氯-2-[(4-甲基苄基)磺酰基]嘧啶-4-羧酸酯的独特性在于其官能团的组合,这赋予了其独特的化学性质和反应性。这种独特性使其在各种研究应用中具有价值,特别是在开发新的治疗剂和先进材料方面。
属性
分子式 |
C20H14ClN3O4S |
|---|---|
分子量 |
427.9 g/mol |
IUPAC 名称 |
(4-cyanophenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H14ClN3O4S/c1-13-2-4-15(5-3-13)12-29(26,27)20-23-11-17(21)18(24-20)19(25)28-16-8-6-14(10-22)7-9-16/h2-9,11H,12H2,1H3 |
InChI 键 |
BTKYRFCWCMPVRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316204.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316206.png)
![2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11316238.png)
![1-(2-phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316243.png)
![N-(Butan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11316252.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11316254.png)
![7-(3,4-Dimethoxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11316258.png)

![5-(4-bromophenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11316278.png)


![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11316299.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11316301.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11316303.png)
